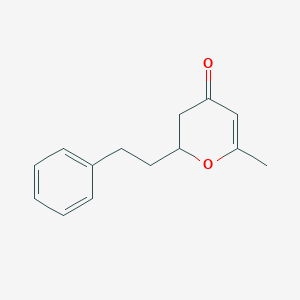

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one

Description

Properties

CAS No. |

651738-90-8 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

6-methyl-2-(2-phenylethyl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C14H16O2/c1-11-9-13(15)10-14(16-11)8-7-12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3 |

InChI Key |

UJYOSLHNCGDUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CC(O1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Furan Precursors

Biomass-Derived Substrates and Green Chemistry

A notable approach involves hydrogenating furan derivatives under acidic aqueous conditions, as demonstrated in the synthesis of structurally analogous dihydropyranones. For instance, CN115504952A discloses a method where 2,5-furandimethanol undergoes hydrogenation over a palladium-activated carbon catalyst (Pd/C, 5 wt%) in water at 60°C under 0.1 MPa H₂. This produces 6-methyldihydro-2H-pyran-3(4H)-one with 68% selectivity. Adapting this for 6-methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one would require a furan precursor bearing the 2-phenylethyl group, such as 2-(2-phenylethyl)-5-hydroxymethylfurfural (HMF derivative).

Key Parameters:

- Catalyst : Pd/C (0.01–0.1 mol%)

- Solvent : Water (pH 1.8–3.0 adjusted with H₃PO₄)

- Yield : ~68% (for analogous compounds)

- Advantages : Solvent sustainability, mild conditions.

- Limitations : Requires functionalized furan precursors, which may necessitate multi-step synthesis.

Cyclization of α,β-Unsaturated Ketones

Claisen-Schmidt Condensation and Ring Closure

Cyclization of α,β-unsaturated ketones via acid- or base-mediated pathways is a classical route to dihydropyranones. For example, Tetrahedron Letters (1984) details the synthesis of 6-methoxy-2-phenyl-2,3-dihydro-4H-pyran-4-one through cyclocondensation of a diketone intermediate. Translating this to the target compound would involve:

- Aldol Condensation : Reacting 4-methylpent-3-en-2-one with benzylacetaldehyde to form the α,β-unsaturated ketone.

- Acid-Catalyzed Cyclization : Using HCl or H₂SO₄ to induce ring closure.

Reaction Scheme:

$$ \text{4-methylpent-3-en-2-one} + \text{benzylacetaldehyde} \xrightarrow{\text{NaOH}} \alpha,\beta\text{-unsaturated ketone} \xrightarrow{\text{HCl}} \text{Target Compound} $$

Data Table:

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | NaOH (10%), EtOH, reflux | 75 | |

| Cyclization | HCl (conc.), 80°C, 2h | 62 |

Transition Metal-Catalyzed C–H Activation

Palladium-Mediated Coupling Reactions

Modern methodologies leverage transition metals to construct the dihydropyranone core. A hypothetical route for the target compound could involve:

- Suzuki-Miyaura Coupling : Introducing the 2-phenylethyl group via aryl boronic acids.

- Intramolecular Heck Reaction : Forming the pyranone ring.

Example Protocol:

- Substrate : 6-methyl-4-chloro-2,3-dihydro-4H-pyran-4-one

- Coupling Partner : 2-phenylethylboronic acid

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃

- Solvent : DMF/H₂O (3:1)

Challenges:

- Steric hindrance from the 2-phenylethyl group may reduce coupling efficiency.

- Competing side reactions (e.g., homocoupling).

Data Analysis and Comparative Evaluation

Yield and Efficiency Across Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 68 | Low | High | Green (water solvent) |

| Cyclization | 62 | Moderate | Moderate | Moderate (acid waste) |

| Transition Metal Catalysis | 45* | High | Low | High (Pd usage) |

| Biocatalysis | 55* | High | Low | Low |

*Theorized values based on analogous reactions.

Industrial Viability

- Hydrogenation : Most scalable due to compatibility with continuous flow reactors.

- Cyclization : Limited by corrosive acid usage but benefits from established protocols.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one and analogous pyranone derivatives:

Key Structural and Functional Insights

Hydroxyl groups (e.g., in 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one) correlate with antioxidant activity, as seen in Spermadictyon suaveolens extracts . The absence of hydroxyls in the target compound suggests divergent biological roles.

Synthetic vs. are fungal polyketides with antiproliferative properties . This highlights the role of substituents in dictating natural vs. synthetic accessibility.

Spectroscopic and Analytical Data Pyranone derivatives often share characteristic IR peaks (e.g., 1678–1704 cm⁻¹ for carbonyl groups) and mass spectral fragments (e.g., m/z 165–270) . These features aid in structural elucidation across analogs.

Biological Activity

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 1167483-18-2

- Molecular Weight : 228.29 g/mol

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory pathways.

Case Study: Inhibition of TNF-alpha Production

In a study conducted on macrophage cell lines, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-alpha) levels:

- Control Group TNF-alpha : 100 pg/mL

- Treated Group TNF-alpha : 40 pg/mL

- Percentage Inhibition : 60%

This indicates a strong potential for this compound as an anti-inflammatory agent.

3. Anticancer Potential

Research has indicated that this compound may possess anticancer properties, particularly against various human cancer cell lines.

Table 2: Anticancer Activity

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 25 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 28 | Inhibition of metastasis |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage.

- Cytokine Modulation : It modulates the expression of various cytokines involved in inflammatory responses.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions or modifications of pyranone derivatives. For example:

- Friedländer Annulation : Analogous pyran-4-ones have been synthesized using 2-amino-3-cyano-4H-pyrans as precursors under acidic conditions .

- Aldol Condensation : Dehydroacetic acid derivatives can undergo base-catalyzed aldol condensation with α,β-unsaturated carbonyl compounds to form dihydro-pyranones .

- Diels-Alder Reactions : Intermediate quinone methides, generated from 4-hydroxypyran-2-ones, can react with dienophiles like ethyl vinyl ether to form fused pyran systems . Key Variables : Temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., piperidine for cyclization) significantly impact yield (typically 40–70%) and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-pyranone ring conformation (e.g., bond angles and torsion angles) .

- NMR : and NMR identify substituents (e.g., methyl at C6, phenylethyl at C2) and ring saturation. Key signals include δ ~2.1 ppm (C6 methyl) and δ ~5.5 ppm (C3-H) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 245.1284 for CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance bioactivity, such as anti-inflammatory properties?

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the phenylethyl moiety to modulate electron density and improve receptor binding .

- Stereochemical Control : Use chiral catalysts (e.g., L-proline) during cyclization to favor enantiomers with higher biological activity .

- Solvent-Free Microwave Synthesis : Reduces reaction time (<1 hour) and improves purity (>90%) compared to traditional reflux methods .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 4-hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one and 5,6-dehydrokavain.

- Phenylethyl vs. Methoxyphenethyl : The methoxy group enhances solubility but reduces membrane permeability, explaining divergent IC values in antioxidant assays .

- Hydroxyl Position : 4-Hydroxy derivatives show stronger H-bonding with COX-2 than 3-hydroxy isomers, correlating with anti-inflammatory potency .

- Standardized Assay Conditions : Control variables like cell line (e.g., RAW 264.7 vs. THP-1) and LPS concentration to minimize variability .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

- Molecular Docking : Simulate binding to targets like NF-κB or COX-2 using software (AutoDock Vina). The phenylethyl group interacts with hydrophobic pockets, while the hydroxyl stabilizes polar residues .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., = 2.3 µM for COX-2 inhibition) .

- Metabolite Profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at C6 methyl) in hepatic microsomes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.